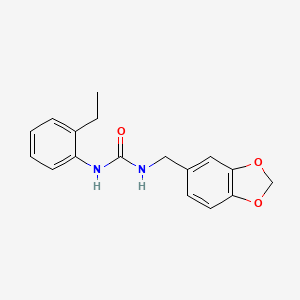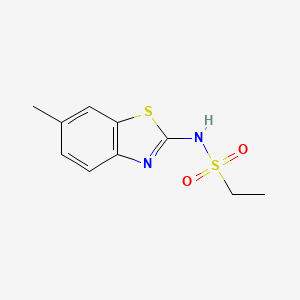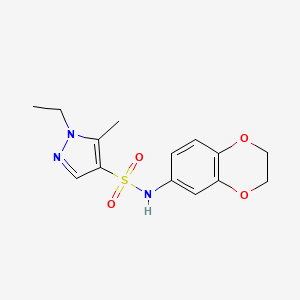
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine (PEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves its ability to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin release, reduced inflammation, and neuroprotection. Additionally, 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its ability to cross the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. However, one limitation of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its relatively short half-life, which may require frequent dosing in clinical applications.
未来方向
There are several future directions for research on 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine, including its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the long-term effects of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine and its potential for drug development. Finally, research on the optimization of the synthesis method for 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine may lead to improved yield and purity for clinical applications.
合成方法
The synthesis of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves the reaction between 2-pyrazinecarboxylic acid and 1-(2-phenylethyl)-4-piperidinone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine in high yield and purity.
科学研究应用
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been investigated for its potential therapeutic applications in several areas of research. One of the most promising applications is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have neuroprotective effects by preventing the death of neurons and reducing inflammation in the brain.
属性
IUPAC Name |
[4-[3-(2-phenylethyl)piperidin-1-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(22-17-24-12-13-25-22)26-15-10-21(11-16-26)27-14-4-7-20(18-27)9-8-19-5-2-1-3-6-19/h1-3,5-6,12-13,17,20-21H,4,7-11,14-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIFZIHXFVGLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5294051.png)
![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)

![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)

![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)

![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)

